5-Bromo-2-chloro-3-(trifluoromethoxy)aniline
Description
5-Bromo-2-chloro-3-(trifluoromethoxy)aniline is a halogenated aniline derivative featuring a bromo (Br), chloro (Cl), and trifluoromethoxy (-OCF₃) substituent on the benzene ring. This compound belongs to a class of aromatic amines with applications in pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern confers distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
5-bromo-2-chloro-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-4(13)6(9)5(2-3)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZLIWSKSPIZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-chloro-3-(trifluoromethoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula C₇H₄BrClF₃NO and a molecular weight of 290.46 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and reactivity, making it a valuable candidate for various biological applications.
Mechanisms of Biological Activity
5-Bromo-2-chloro-3-(trifluoromethoxy)aniline exhibits several biological activities, primarily through interactions with cellular targets such as enzymes and receptors. Its mechanisms include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in viral replication, particularly in the context of antiviral research targeting hepatitis C virus NS3 protease.
- Antimicrobial Effects : Initial studies suggest that it may possess antimicrobial properties by influencing cell signaling pathways and metabolic processes.
- Anticancer Activity : Similar compounds have shown promise in cancer treatment by modulating pathways related to cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits NS3 protease, potentially effective against HCV | |
| Antimicrobial | Modulates cell signaling; influences metabolism | |
| Anticancer | Affects proliferation and apoptosis pathways |
Case Study: Antiviral Properties
In a study investigating the antiviral properties of structurally similar compounds, 5-Bromo-2-chloro-3-(trifluoromethoxy)aniline was shown to inhibit the activity of hepatitis C virus NS3 protease. This suggests that modifications to the aniline structure can enhance antiviral efficacy. The research highlights the importance of the trifluoromethoxy group in increasing the compound's potency against viral targets.
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial potential of this compound revealed that it interacts with bacterial enzymes, leading to inhibition of growth. The mechanism involves disrupting metabolic pathways critical for bacterial survival, indicating a promising avenue for developing new antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of 5-Bromo-2-chloro-3-(trifluoromethoxy)aniline can be further understood through SAR studies. The trifluoromethoxy group significantly influences its pharmacological properties:
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
Physicochemical Properties
Limited data are available for the target compound, but trends can be inferred from analogs:
Notes:
- Halogenated anilines generally exhibit low water solubility due to hydrophobic substituents but dissolve in polar aprotic solvents (e.g., THF, DCM) .
- Melting points correlate with molecular symmetry; asymmetrical substitution (e.g., Br, Cl, -OCF₃) may lower melting points compared to para-substituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
